3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
Description
3-(4-{[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazolyl group and linked via a piperidinyl-methyl bridge to a pyrazine-carbonitrile moiety (Fig. 1) . However, specific biological data for this compound remain unreported in accessible literature, necessitating comparative analysis with structurally related derivatives.
Properties
IUPAC Name |
3-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-12-15-18(21-8-7-20-15)24-10-4-14(5-11-24)13-26-17(27)3-2-16(23-26)25-9-1-6-22-25/h1-3,6-9,14H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNOSGAUSYQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine and pyrazine moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Virtual Screening: Ligand-based approaches (e.g., MACCS fingerprints) prioritize pyridazinone derivatives for epigenetic targets like HDACs due to zinc-chelating capabilities .
- Synthetic Accessibility : The compound’s synthesis likely involves multi-step routes analogous to pyridazine-carbonitrile derivatives (e.g., hydrazine-mediated cyclization or Ullmann couplings) .
Q & A
Basic: What are the key steps and methodologies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging heterocyclic chemistry and coupling strategies. Key steps include:
Core heterocycle formation : Pyridazinone and pyrazine moieties are synthesized via cyclization reactions, often using reagents like azides or carbonyl intermediates (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates) .
Piperidine functionalization : The piperidinylmethyl group is introduced via nucleophilic substitution or reductive amination under controlled pH and temperature .
Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings may link aromatic/heteroaromatic groups, requiring palladium catalysts and inert conditions .
Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization ensures high purity .
Analytical validation : NMR (1H/13C) and HPLC are critical for confirming structural integrity and purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz) and 13C NMR (100 MHz) in deuterated solvents (e.g., CDCl₃) resolve proton environments and carbon frameworks. Peaks for pyrazine (δ ~8.5 ppm) and pyridazinone (δ ~7.5 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and retention times .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
- Infrared Spectroscopy (IR) : Bands for nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) validate functional groups .
Advanced: How can computational modeling optimize its interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to kinase domains or GPCRs. Focus on hydrogen bonding with pyrazine nitrogens and hydrophobic interactions with the piperidine ring .
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level evaluates electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity .
- AI-Driven Simulations : COMSOL Multiphysics integrates reaction kinetics and thermodynamics to model synthesis pathways and optimize yields .
Advanced: What experimental design strategies resolve contradictions in spectral data or crystallographic results?
Answer:
- Factorial Design : Use a 2^k factorial approach to isolate variables (e.g., solvent polarity, temperature) affecting NMR peak splitting or crystallinity .
- Twinned Data Refinement : SHELXL software refines X-ray diffraction data from twinned crystals, applying twin-law matrices to resolve ambiguities in unit cell parameters .
- Cross-Validation : Compare IR and MS data with synthetic intermediates to identify impurities or tautomeric forms .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Answer:
- Core Modifications : Replace pyridazinone with pyrimidinone to assess impact on kinase inhibition.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring to enhance binding entropy .
- Bioisosteric Replacement : Substitute piperidine with morpholine to improve solubility while retaining target affinity .
Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 12 nM (Kinase X) | 5.2 |
| Pyrimidinone Analog | 8 nM | 3.8 |
| -CF₃ Substituent | 6 nM | 4.5 |
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
Answer:
- Oxidative Addition : Pd⁰ catalysts activate aryl halides, forming PdII intermediates. Steric hindrance from the piperidine group slows this step, requiring bulky ligands (e.g., XPhos) .
- Transmetallation : Boronic acid coupling partners transfer aryl groups to PdII, with rate-limiting steps influenced by solvent polarity (DMF > THF) .
- Reductive Elimination : Electron-deficient pyrazine rings accelerate C–N bond formation, favoring yields >80% under microwave irradiation .
Advanced: How can AI enhance reaction optimization for scaled synthesis?
Answer:
- Machine Learning (ML) : Train models on historical reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for Suzuki couplings .
- Automated High-Throughput Screening : Robotic platforms test 100+ conditions/day, prioritizing solvent/catalyst combinations that maximize yield .
- Real-Time Process Control : AI adjusts flow reactor parameters (e.g., residence time) based on inline HPLC feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
